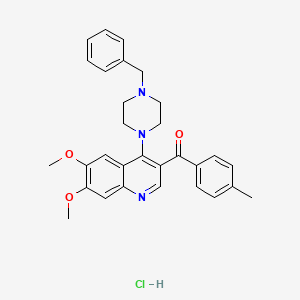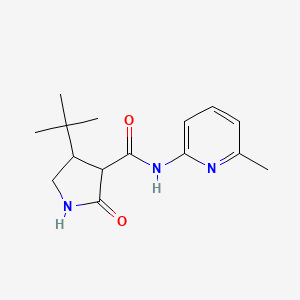
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, also known as MPPA, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its ability to interact with a wide range of biological systems, including enzymes, proteins, and cell membranes. MPPA has also been used in the synthesis of other compounds, such as peptides and peptidomimetics.
科学的研究の応用
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has been used in a variety of scientific research applications, including drug discovery, drug delivery, and enzyme inhibition. It has been used to study the effects of various drugs on the human body, as well as to study the effects of various enzymes on the body. N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide has also been used in the synthesis of peptides and peptidomimetics.
作用機序
The mechanism of action of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is not yet fully understood. However, it is known to interact with a variety of biological systems, including enzymes, proteins, and cell membranes. It has been shown to interact with the enzyme cytochrome P450, which is involved in the metabolism of various drugs. It has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide are not yet fully understood. However, it has been shown to interact with a variety of biological systems, including enzymes, proteins, and cell membranes. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of various drugs. It has also been shown to interact with proteins involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The use of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in organic solvents. It also has a wide range of applications in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. It can be difficult to obtain pure samples of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide, and it can be difficult to control the amount of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide used in experiments.
将来の方向性
There are a variety of potential future directions for the use of N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide in scientific research. It could be used to study the effects of various drugs on the human body, as well as to study the effects of various enzymes on the body. It could also be used to develop new drugs or to study the effects of existing drugs on various biological systems. Additionally, it could be used to study the effects of various environmental toxins on the body. Finally, it could be used to study the effects of various compounds on the synthesis of peptides and peptidomimetics.
合成法
N-(2-methylphenyl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can be synthesized from a variety of starting materials, including pyridine, methyl phenyl acetate, and azetidine-1-carboxylic acid. The synthesis process involves a series of reactions, including an aldol condensation, an aldol addition, and a dehydration reaction. The final product is a white solid that is soluble in organic solvents.
特性
IUPAC Name |
N-(2-methylphenyl)-3-pyridin-3-yloxyazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-2-3-7-15(12)18-16(20)19-10-14(11-19)21-13-6-4-8-17-9-13/h2-9,14H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOCUAFHBHSYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyridin-3-yloxy)-N-(o-tolyl)azetidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-methylphenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6430094.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![2,3,5,6-tetramethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6430101.png)
![N,N-dimethyl-4-{3-[(pyridazin-3-yl)amino]azetidine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6430114.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)

![6-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B6430146.png)
![5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine](/img/structure/B6430153.png)

![3-{[1-(3,4-dimethylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6430185.png)
![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![1-[1-(6-cyclobutylpyrimidin-4-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6430201.png)